

YM-08: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: YM-08
Cat. No.: B12086332

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An In-depth Analysis of the Hsp70 Inhibitor for Neurodegenerative Disease and Cancer Research

Abstract

YM-08 is a synthetic, cell-permeable, small molecule that has emerged as a significant tool in the study of neurodegenerative diseases and cancer. As a derivative of the Heat Shock Protein 70 (Hsp70) inhibitor MKT-077, **YM-08** was specifically designed for improved blood-brain barrier permeability.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **YM-08**. It details the compound's mechanism of action as an allosteric inhibitor of Hsp70, leading to the degradation of pathogenic tau protein, a hallmark of several neurodegenerative disorders.[3][4] Furthermore, this document outlines key experimental protocols for researchers working with **YM-08** and presents its pharmacokinetic and anti-cancer properties in structured tables for ease of reference.

Compound Structure and Physicochemical Properties

YM-08, with the chemical name (2Z,5E)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(pyridin-2-ylmethylene)thiazolidin-4-one, is a neutral analogue of MKT-077.[5] The key structural modification is the replacement of the cationic pyridinium group in MKT-077 with a neutral pyridine ring.[1][3] This change was hypothesized to improve its predicted octanol-water partition coefficient (clogP) and enhance its ability to cross the blood-brain barrier.[1][2]

The chemical structure of **YM-08** is presented below:

Chemical structure of YM-08

Table 1: Physicochemical Properties of **YM-08**

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₇ N ₃ OS ₂	[4][5]
Molecular Weight	367.49 g/mol	[4][5]
CAS Number	1427472-76-1	[5]
Appearance	Orange solid	[5]
Solubility	Soluble in DMSO (50 mg/mL)	[5]
Storage Temperature	2-8°C	[5]
Predicted clogP	3.8	[3]
Predicted tPSA	35.9 Å ²	[3]
SMILES String	<chem>CCN1C(=CC2=CC=CC=N2)S C(=C3N(C4=CC=CC=C4S3)C C1=O</chem>	[5]
InChI Key	UYFLAORTCSDPFM- UHFFFAOYSA-N	[5]

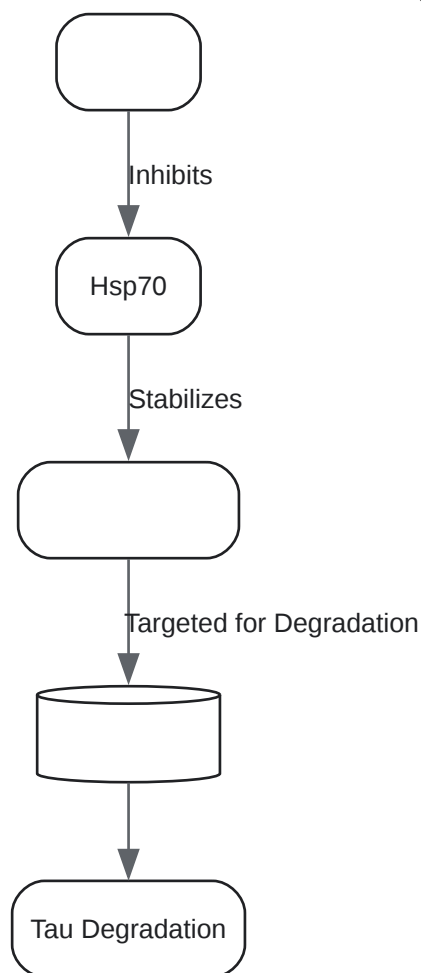
Biological Activity and Mechanism of Action

YM-08 is an inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone involved in protein folding, stability, and degradation.[1] In the context of neurodegenerative diseases

known as tauopathies, such as Alzheimer's disease, Hsp70 plays a role in the stabilization and accumulation of the microtubule-associated protein tau.[3][4]

The mechanism of action of **YM-08** involves its allosteric inhibition of Hsp70.[3] By binding to Hsp70, **YM-08** is thought to induce a conformational change that disrupts the chaperone's normal function. This interference with Hsp70 activity leads to the destabilization of its client proteins, including pathogenic forms of tau.[3] Consequently, the cell's protein degradation machinery, such as the proteasome, can more effectively clear the aberrant tau, thereby reducing its levels.[3]

YM-08 Mechanism of Action in Tau Degradation



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Caption: **YM-08** inhibits Hsp70, leading to the degradation of pathogenic tau.

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of **YM-08**.

Table 2: In Vitro Hsp70 Inhibition

Assay	Compound	IC ₅₀ (μM)	Reference
Competitive Binding (human Hsc70/HSPA8)	YM-08	0.61 ± 0.05	[3]
YM-01	3.2 ± 0.23	[3]	
MKT-077	6.4 ± 0.23	[3]	

Table 3: Anti-Cancer Activity (IC₅₀, μM, 72h treatment)

Cell Line	YM-08	MKT-077	YM-01	Reference
MDA-MB-231	8.5	1.4	2.0	
MCF10A	7.8	3.0	3.3	
MCF7	10.5	2.2	5.2	

Table 4: Pharmacokinetic Properties in Mice (6.6 mg/kg, i.v.)

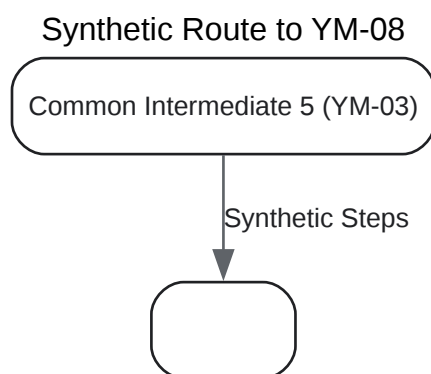
Parameter	Value	Reference
Brain C _{max}	4 μg/g	[5]
Brain t _{1/2}	6.8 h	[5]
Brain AUC _{inf}	260 ng·h/g	[5]
Brain/Plasma Ratio (18h)	> 0.25	[1][3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving **YM-08**.

Synthesis of YM-08

The synthesis of **YM-08** starts from a common intermediate, YM-03. The overall yield is approximately 25%.^[3]



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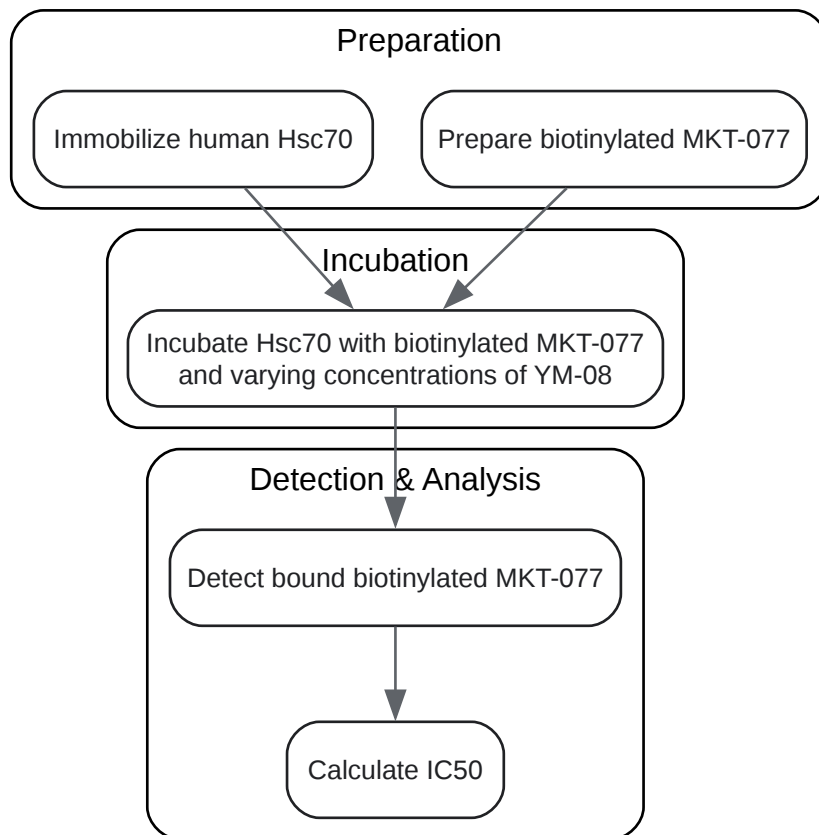
Caption: Simplified synthetic pathway for **YM-08**.

In Vitro Hsp70 Binding Assay (Competitive)

This assay measures the ability of a test compound to compete with a biotinylated derivative of MKT-077 for binding to immobilized human Hsc70 (HSPA8).

Workflow:

Competitive Hsp70 Binding Assay Workflow



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Caption: Workflow for the competitive Hsp70 binding assay.

Tau Reduction Assay in Cell Culture

This experiment evaluates the ability of **YM-08** to reduce levels of pathogenic tau in a cellular model.

Methodology:

- Cell Culture: HeLaC3 cells, which stably overexpress human 4R0N tau, are cultured under standard conditions.[3]
- Compound Treatment: Cells are treated with **YM-08** at various concentrations (e.g., 30 μ M and 100 μ M) for a specified duration (e.g., 24 hours).[3][5]

- **Lysis and Protein Quantification:** Cells are lysed, and total protein concentration is determined.
- **Western Blotting:** Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for total tau and phosphorylated tau.
- **Densitometry:** The intensity of the bands corresponding to tau is quantified and normalized to a loading control.

Pharmacokinetic Studies in Mice

These studies assess the absorption, distribution, metabolism, and excretion (ADME) properties of **YM-08** in vivo.

Protocol Overview:

- **Animal Model:** CD1 mice are used for the study.[1][3]
- **Compound Administration:** **YM-08** is administered intravenously (i.v.) at a specific dose (e.g., 6.6 mg/kg).[5]
- **Sample Collection:** Blood and brain tissue are collected at various time points post-administration.
- **Sample Processing:** Plasma is separated from the blood, and brain tissue is homogenized.
- **LC-MS/MS Analysis:** The concentration of **YM-08** in plasma and brain homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Parameter Calculation:** Key parameters such as C_{max} , $t_{1/2}$, AUC, and the brain/plasma ratio are calculated from the concentration-time data.

Conclusion

YM-08 represents a significant advancement in the development of Hsp70 inhibitors with central nervous system activity. Its improved blood-brain barrier permeability compared to its parent compound, MKT-077, makes it a valuable research tool for investigating the role of

Hsp70 in neurodegenerative diseases and a promising scaffold for the development of novel therapeutics.[1][2][3] The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of **YM-08**.

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